molecular formula C8H4F3N3O2 B1403090 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1186501-72-3

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1403090
CAS No.: 1186501-72-3
M. Wt: 231.13 g/mol
InChI Key: BAFLUKHMOURLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a nitro group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can significantly impact metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have also highlighted the importance of monitoring its temporal effects to understand its full potential and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can influence its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This precise localization is crucial for its effectiveness in modulating cellular processes and achieving desired outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-13-7-5(6)1-4(2-12-7)14(15)16/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLUKHMOURLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.